(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of bromophenyl and dimethylaminophenyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazolidinone core.
Addition of the Dimethylaminophenyl Group: This step involves a condensation reaction between the thiazolidinone derivative and a dimethylaminobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization, and chromatographic methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting WRN helicase.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of WRN helicase, an enzyme involved in DNA repair and replication.
Cellular Pathways: The compound interferes with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5Z)-3-(3-BROMOPHENYL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiazolidinone core that allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C18H15BrN2OS2 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2OS2/c1-20(2)14-8-6-12(7-9-14)10-16-17(22)21(18(23)24-16)15-5-3-4-13(19)11-15/h3-11H,1-2H3/b16-10- |
InChI Key |
LJBXFXVMCZMFSM-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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